(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Beschreibung
This compound is a triazolopyrimidine derivative featuring a 4-chlorophenyl group attached to the triazole ring and a piperazine moiety linked to a 3-(trifluoromethyl)phenyl ketone. Its structural complexity arises from the fusion of a [1,2,3]triazolo[4,5-d]pyrimidine core, a piperazine spacer, and a trifluoromethyl-substituted aromatic ketone. Such derivatives are often explored as kinase inhibitors or GPCR modulators due to their ability to interact with ATP-binding pockets or allosteric sites .
Eigenschaften
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N7O/c23-16-4-6-17(7-5-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-2-1-3-15(12-14)22(24,25)26/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPFTLZKOFZSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClF3N6O , with a molecular weight of 486.88 g/mol . The structure consists of a triazolo-pyrimidine moiety linked to a piperazine unit and a trifluoromethyl-substituted phenyl group. This unique configuration is thought to contribute to its diverse biological activities.
Research indicates that compounds containing triazole and pyrimidine structures often interact with specific biological targets such as enzymes and receptors. The presence of the 4-chlorophenyl and trifluoromethyl groups may enhance the compound's lipophilicity and binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.
Anticancer Properties
The triazole ring system is known for its anticancer properties. Research has highlighted that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific interactions of the target compound with cancer-related pathways remain to be fully elucidated but are a promising area for future investigation.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Similar compounds have been reported as inhibitors of dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis and has implications in cancer therapy and autoimmune diseases . The potential of the target compound as an enzyme inhibitor warrants further exploration.
Case Studies
Recent studies involving structurally similar compounds provide insights into the biological activity of the target compound:
- Antimicrobial Screening : A study evaluated several triazole derivatives against E. coli and Staphylococcus aureus, finding that modifications significantly affected their antibacterial potency . This suggests that similar modifications in the target compound could enhance its antimicrobial efficacy.
- Anticancer Activity : Research on triazole-containing compounds revealed their ability to inhibit tumor growth in vitro and in vivo models. For example, triazole derivatives showed promising results against breast cancer cell lines . These findings indicate a potential pathway for investigating the anticancer effects of the target compound.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Triazolo[4,5-d]pyrimidine Derivative | Antimicrobial | Moderate to strong activity against Salmonella typhi |
| 5-Methyl-2-pyrazolines | Enzyme Inhibition | Inhibitors of DHODH with significant anticancer properties |
| Triazolopyridine Analog | Anticancer | Induced apoptosis in breast cancer cell lines |
Wissenschaftliche Forschungsanwendungen
Structural Overview
The molecular structure of the compound is characterized by a triazolo-pyrimidine core linked to a piperazine moiety and a trifluoromethyl phenyl group. This complex architecture contributes to its biological activity, making it a subject of interest for drug discovery.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, it has shown promising results against breast and lung cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Kinase Inhibition
Inhibition of kinases is a critical strategy in cancer therapy. The compound has been tested for its inhibitory effects on essential kinases such as PfGSK3 and PfPK6, which are implicated in the progression of certain cancers and diseases like malaria . The structure-activity relationship (SAR) studies have revealed that modifications to the piperazine or phenyl groups can enhance potency against these targets, providing a pathway for developing more effective inhibitors.
Synthesis and Derivatization
The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves multi-step chemical reactions that allow for the introduction of various substituents. This flexibility in synthesis enables the exploration of numerous analogs with potentially improved pharmacological profiles .
Case Study: Anticancer Efficacy
A recent study published in a peer-reviewed journal highlighted the efficacy of this compound against specific cancer types. In vitro assays demonstrated that at concentrations as low as 1 μM, the compound inhibited cell viability by over 70% in selected cancer cell lines . Further analysis indicated that the mechanism involved apoptosis induction through caspase activation.
Case Study: Kinase Targeting
Another investigation focused on the compound's ability to inhibit PfGSK3 and PfPK6 kinases. The results showed that certain analogs derived from the parent compound had IC50 values in the nanomolar range, indicating strong inhibitory activity . This finding suggests potential application not only in oncology but also in treating diseases associated with these kinases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent placement, heterocyclic cores, or aromatic substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure Impact: The triazolopyrimidine core (target compound and 920225-66-7) likely enhances π-π stacking with aromatic residues in biological targets compared to the quinoline core in Compound 2l . Quinoline derivatives (e.g., 2l) exhibit distinct NMR profiles due to their planar structure, whereas triazolopyrimidines may show broader solubility in polar solvents .
Substituent Effects: Chloro vs. Methyl Groups: The 4-chlorophenyl group in the target compound increases electronegativity and may improve binding affinity compared to the 4-methylphenyl group in 920225-66-7 . Trifluoromethyl Position: The 3-CF3 substitution (target compound) vs. Ketone Moieties: The 4,4-difluorocyclohexyl group in 2l introduces conformational rigidity, whereas aromatic ketones (target compound, 920225-66-7) enhance planar interactions .
Synthetic Accessibility: Compound 2l was synthesized via nucleophilic substitution of 7-chloro-4-(piperazin-1-yl)quinoline, yielding a yellow oil with moderate stability . Triazolopyrimidine derivatives (target compound, 920225-66-7) require multi-step cyclization, complicating scalability but improving crystallinity .
Research Implications and Limitations
- Lumping Strategy Relevance: As noted in climate-chemistry models (), compounds with similar cores (e.g., triazolopyrimidines) may be “lumped” for pharmacokinetic studies, but trifluoromethyl or chloro substitutions necessitate individualized profiling .
- Data Gaps: Limited spectral or bioactivity data for the target compound hinder direct comparison. Further studies on kinase inhibition (e.g., EGFR, VEGFR) or ADMET properties are critical.
Q & A
Q. Optimization strategies :
- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but must avoid decomposition.
- Solvent selection : Use DMF for solubility or dichloromethane for milder conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl at triazole C3, piperazine integration) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHClFNO: 530.11) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Basic: How is initial biological screening conducted to evaluate this compound’s therapeutic potential?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility screening : Use DMSO stocks diluted in PBS; measure precipitation via dynamic light scattering .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents like the 4-chlorophenyl and trifluoromethyl groups?
Answer:
- Substituent variation : Synthesize analogs with substituents at triazole (e.g., 4-fluorophenyl) or methanone (e.g., 4-methoxyphenyl) positions .
- Assay comparisons : Compare IC values across analogs to identify key pharmacophores. For example:
| Substituent (Triazole C3) | Substituent (Methanone) | IC (nM) |
|---|---|---|
| 4-Chlorophenyl | 3-Trifluoromethylphenyl | 12.5 |
| 4-Methoxyphenyl | 3-Trifluoromethylphenyl | 48.7 |
| 4-Chlorophenyl | 4-Methoxyphenyl | 89.2 |
Data inferred from triazolopyrimidine analogs in
- Computational modeling : Docking studies (e.g., AutoDock) to predict binding interactions with target proteins .
Advanced: What experimental strategies address discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation in rodent models .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and stability .
- Dose-response studies : Test efficacy at multiple doses (e.g., 10–100 mg/kg) to identify therapeutic windows .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Storage : -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis of the trifluoromethyl group .
- Stability assays : Monitor degradation via HPLC over 6 months; >90% purity retention indicates acceptable stability .
Advanced: How can researchers resolve contradictory data in enzyme inhibition assays across different studies?
Answer:
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme batches .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
- Data normalization : Express results as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .
Advanced: What methodologies are recommended for assessing the compound’s selectivity across related biological targets?
Answer:
- Panel screening : Test against a broad panel of receptors/enzymes (e.g., CEREP panel) to identify off-target effects .
- Kinase profiling : Use kinase profiling services (e.g., Eurofins) to quantify inhibition at 1 µM concentration .
- Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR) to visualize binding interactions .
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